6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid
Overview
Description
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
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Biological Activity
6-(Ethyl(tetrahydrothiophen-3-yl)amino)nicotinic acid is a novel compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a nicotinic acid backbone with an ethyl group and a tetrahydrothiophenyl moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 2097956-65-3
The mechanism through which this compound exerts its effects involves interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological conditions.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Effects : Studies have shown that compounds similar to nicotinic acids can protect neurons from oxidative stress and apoptosis, potentially making them useful in neurodegenerative diseases.
- Antitumor Activity : Preliminary investigations suggest that the compound may inhibit the proliferation of certain cancer cell lines, possibly through modulation of signaling pathways involved in cell growth and survival.
- Anti-inflammatory Properties : There is evidence that it may reduce inflammation by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Neuroprotection in Animal Models :
- Anticancer Activity :
- Inflammation Reduction :
Summary of Biological Activities
Properties
IUPAC Name |
6-[ethyl(thiolan-3-yl)amino]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-2-14(10-5-6-17-8-10)11-4-3-9(7-13-11)12(15)16/h3-4,7,10H,2,5-6,8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMIXITUWLXYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSC1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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